![molecular formula C7H7NO2S2 B050000 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one CAS No. 122514-27-6](/img/structure/B50000.png)
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a dithiolo ring system, which is known for its ability to participate in various biological processes. In
Applications De Recherche Scientifique
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been investigated for its potential use as a fluorescent probe and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. For example, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one is its ability to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one and to identify its molecular targets. Furthermore, future research could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one can be achieved through several methods. One of the most common methods is the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with ammonia. This reaction results in the formation of 6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one in high yields. Other methods of synthesis include the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with various amines and the reaction of 2-ethoxy-1,3-dithiole-4,5-dicarboxylic anhydride with hydrazine.
Propriétés
Numéro CAS |
122514-27-6 |
|---|---|
Nom du produit |
6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
Formule moléculaire |
C7H7NO2S2 |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
6-ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one |
InChI |
InChI=1S/C7H7NO2S2/c1-2-10-5-6-4(3-11-12-6)8-7(5)9/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
KJVZYJNROJLDQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CSS2)NC1=O |
SMILES canonique |
CCOC1=C2C(=CSS2)NC1=O |
Synonymes |
1,2-Dithiolo[4,3-b]pyrrol-5(4H)-one,6-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
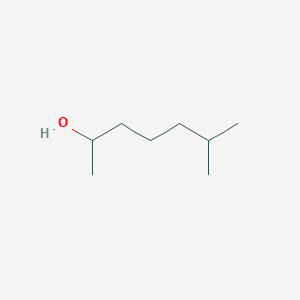
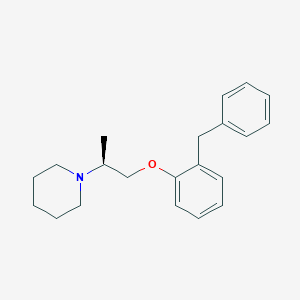

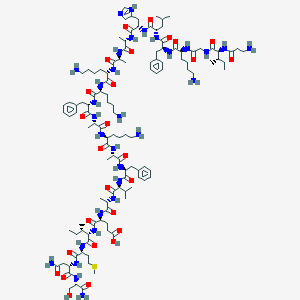
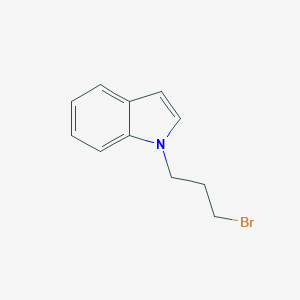
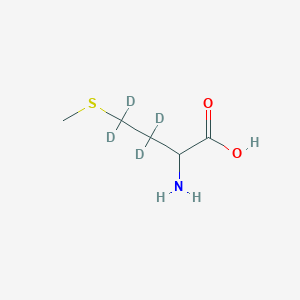
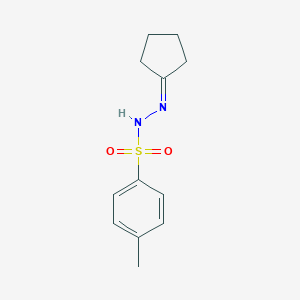
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
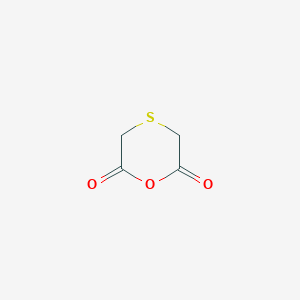
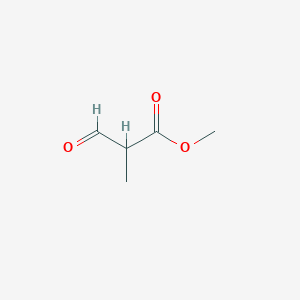
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
